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Compound of Interest

Compound Name: Purpactin A

Cat. No.: B1245494

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and
spectrometric data for Purpactin A, a bioactive fungal metabolite. The information presented
herein is intended to serve as a core resource for researchers engaged in natural product
chemistry, drug discovery, and related fields. This document details the nuclear magnetic
resonance (NMR) and high-resolution mass spectrometry (HRMS) data for Purpactin A,
alongside the experimental protocols utilized for their acquisition.

Spectroscopic and Spectrometric Data

The following tables summarize the key spectroscopic and spectrometric data for Purpactin A,
facilitating straightforward data comparison and analysis.

High-Resolution Electrospray lonization Mass

Spectrometry (HRESIMS) Data

Parameter Observed Value Calculated Value Molecular Formula

[M+H]* 559.1235 559.1235 C30H22011

Table 1: HRESIMS data for Purpactin A.[1]
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'H NMR (500 MHz) and **C NMR (125 MHz) Data

The following table presents the *H and 3C NMR chemical shift assignments for Purpactin A.
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Position oH (ppm), mult. (J in Hz) oC (ppm)
4 6.28, s 1235
5 5.90, d (2.0) 111.7
7 6.19, d (2.0) 101.3
2 6.15, s 1155
7' 6.15, s 115.5
12 2.10,s 19.8
9, 10' 1.34,s 19.9
10 190.2

11 167.5

6 165.6

8 163.3

1 156.6

4b 153.5

4a 150.6

3,6 1441

3 143.2

4'a, 4'b 137.3

4,5 131.0

1, 8 125.9

2 122.6

8b 1141

8'a, 8b 117.7

8a 109.7
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9 45.6

Table 2: 1H and 3C NMR data for Purpactin A.[1]

Experimental Protocols

The acquisition of high-quality spectroscopic and spectrometric data is fundamental to the
structural elucidation and characterization of natural products. The following sections detail the
generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic
molecules.

Sample Preparation: A purified sample of Purpactin A is dissolved in a suitable deuterated
solvent (e.g., CDCIs, DMSO-ds, or CD30D). The concentration is typically in the range of 1-10
mg/mL. The solution is then transferred to an NMR tube.

1H NMR Spectroscopy:
 Instrument: A high-field NMR spectrometer, such as a 500 MHz instrument, is utilized.

e Acquisition Parameters:

o

Pulse Sequence: A standard single-pulse sequence is typically used.

o

Number of Scans: A sufficient number of scans (e.g., 16 to 128) are acquired to achieve
an adequate signal-to-noise ratio.

o

Relaxation Delay: A relaxation delay of 1-5 seconds is set between pulses to allow for full
magnetization recovery.

o

Acquisition Time: The acquisition time is typically set to 2-4 seconds.

» Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a
Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced
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to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).
13C NMR Spectroscopy:
e Instrument: The same high-field NMR spectrometer is used.
e Acquisition Parameters:

o Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the
spectrum and enhance sensitivity.

o Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the
lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

o Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

o Data Processing: Similar to *H NMR, the FID is processed via Fourier transformation,
phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent
signal.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion,
enabling the determination of the elemental composition of a molecule.

Sample Preparation: A dilute solution of the purified Purpactin A is prepared in a suitable
solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

Instrumentation and Analysis:

 lonization Source: Electrospray ionization (ESI) is a common soft ionization technique used
for polar molecules like Purpactin A.

e Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight
(TOF) analyzer, is used to achieve high mass accuracy.

o Data Acquisition: The instrument is operated in positive ion mode to detect the protonated
molecule [M+H]*. The mass spectrum is acquired over a relevant m/z range.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1245494?utm_src=pdf-body
https://www.benchchem.com/product/b1245494?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Data Analysis: The accurate mass of the [M+H]* ion is determined from the spectrum. This
value is then used to calculate the elemental composition using a formula calculator, with the
error between the measured and calculated mass typically being less than 5 ppm.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric
analysis of a natural product like Purpactin A.
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Workflow for the spectroscopic analysis of Purpactin A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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